molecular formula C23H26N2O3S B11412777 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11412777
M. Wt: 410.5 g/mol
InChI Key: CPNMWOLRPDRBGG-UHFFFAOYSA-N
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Description

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features both benzofuran and benzothiophene moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure suggests it may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Benzothiophene Moiety: This involves the cyclization of thiophene derivatives under specific conditions.

    Coupling of the Two Moieties: The benzofuran and benzothiophene structures are coupled through an acetylation reaction, followed by amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzofuran and benzothiophene rings.

    Reduction: Products include reduced forms of the carbonyl groups.

    Substitution: Products include substituted derivatives at the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

Medicine

The compound may be investigated for its pharmacological properties, including anti-tumor, antibacterial, and antiviral activities.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran moiety, known for their biological activities.

    Benzothiophene Derivatives: Compounds containing the benzothiophene moiety, also known for their pharmacological properties.

Uniqueness

The combination of benzofuran and benzothiophene moieties in a single compound is relatively unique and may confer distinct biological activities not seen in compounds containing only one of these structures.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H26N2O3S/c1-4-24-22(27)21-16-7-5-6-8-18(16)29-23(21)25-19(26)11-15-12-28-17-10-13(2)9-14(3)20(15)17/h9-10,12H,4-8,11H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

CPNMWOLRPDRBGG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C

Origin of Product

United States

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